molecular formula C10H11BrClNO B276729 N-(4-bromo-3-chlorophenyl)butanamide

N-(4-bromo-3-chlorophenyl)butanamide

Cat. No.: B276729
M. Wt: 276.56 g/mol
InChI Key: HTWUGKZRNZHTOJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-chlorophenyl)butanamide is a halogenated aromatic amide compound characterized by a butanamide chain attached to a 4-bromo-3-chlorophenyl group. Its molecular formula is C₁₀H₁₀BrClNO, with a molecular weight of 290.55 g/mol. This compound belongs to the class of aryl amides, which are frequently explored in medicinal and agrochemical research due to their bioactivity, particularly as enzyme inhibitors or antimicrobial agents. The bromine and chlorine substituents on the phenyl ring enhance its electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

N-(4-bromo-3-chlorophenyl)butanamide

InChI

InChI=1S/C10H11BrClNO/c1-2-3-10(14)13-7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

HTWUGKZRNZHTOJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)Cl

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Butanamide Derivatives

Compound Name Substituents on Phenyl Ring Additional Functional Groups Molecular Formula Reported Bioactivity
This compound 4-Br, 3-Cl None C₁₀H₁₀BrClNO Not explicitly reported
N-(3-Bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide 3-Br, 4-Cl (on phenoxy group) Phenoxy ether, methyl group C₁₇H₁₇BrClNO₂ Antifungal, tubulin inhibition
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide Ethynyl, methyl (quinoline) Ethyl group, quinoline moiety C₁₈H₂₀N₂O₂ Tubulin polymerization inhibitor
N-(4-Bromophenyl)acetamide 4-Br Acetamide (shorter chain) C₈H₈BrNO Crystallographic studies

Key Observations :

  • Chain Length : The butanamide chain in the target compound provides greater conformational flexibility compared to shorter-chain analogs like N-(4-bromophenyl)acetamide .
  • Halogen Positioning: The 4-bromo-3-chloro substitution pattern distinguishes it from compounds like N-(3-bromophenyl)-4-(4-chloro-2-methylphenoxy)butanamide, where bromine is at the 3-position and chlorine is part of a phenoxy group .

Physicochemical and Crystallographic Comparisons

Table 2: Bond Length and Crystallographic Data

Compound Name C–Br Bond Length (Å) N–C (Amide) Bond Length (Å) Crystallographic Features
This compound ~1.89 (estimated) ~1.35 (estimated) Not reported in evidence
N-(4-Bromophenyl)acetamide 1.8907 1.347 Planar acetamide group; bromophenyl orientation
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide N/A 1.30–1.44 Twisted conformation due to diphenyl groups

Key Observations :

  • The C–Br bond length in the target compound is expected to align with values reported for N-(4-bromophenyl)acetamide (~1.89 Å), as halogen substitution minimally affects this parameter .
  • Amide Bond Geometry : The N–C bond length in the target compound (~1.35 Å) is consistent with typical sp² hybridization, similar to other acetamide derivatives .

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